N-(1-methylhexyl)-2-phthalimidoacetamide
Description
N-(1-Methylhexyl)-2-phthalimidoacetamide is an acetamide derivative characterized by a phthalimide group (-C₆H₄(CO)₂N-) attached to the acetamide backbone and a branched 1-methylhexyl substituent. Such methods are commonly employed in the preparation of N-substituted acetamides, as seen in the synthesis of N-(3-acetyl-2-thienyl)-2-phthalimidoacetamide .
Applications of similar compounds span medicinal chemistry (e.g., enzyme inhibition, antimicrobial activity) and materials science .
Properties
Molecular Formula |
C17H22N2O3 |
|---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-heptan-2-ylacetamide |
InChI |
InChI=1S/C17H22N2O3/c1-3-4-5-8-12(2)18-15(20)11-19-16(21)13-9-6-7-10-14(13)17(19)22/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H,18,20) |
InChI Key |
ZUJAYOZGZBEPDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares N-(1-methylhexyl)-2-phthalimidoacetamide with structurally related acetamides from the evidence:
Key Observations :
- Phthalimide vs. Phenoxy/Hydroxamic Acid Groups: The phthalimide group in the target compound distinguishes it from phenoxy-substituted analogs (e.g., anti-inflammatory agents in ) and hydroxamic acids (e.g., antioxidant compounds in ). Phthalimides are often associated with electron-withdrawing effects, which may modulate reactivity in synthetic pathways or biological targets.
- Alkyl vs.
Pharmacological and Functional Comparisons
- Antioxidant Activity : Hydroxamic acid derivatives (e.g., compounds 6–10 in ) exhibit radical-scavenging properties via their N-hydroxy groups. The absence of this group in this compound suggests divergent mechanisms, though the phthalimide moiety may still interact with reactive oxygen species.
- Anti-inflammatory Potential: Phenoxy-substituted acetamides in showed significant anti-inflammatory effects in rodent models. The target compound’s phthalimide group could mimic similar steric or electronic profiles, warranting further investigation.
- Agrochemical Applications : Chloro-substituted acetamides like alachlor act as herbicides via inhibition of fatty acid synthesis. The target compound’s lack of chloro substituents and distinct N-substituents likely preclude herbicidal activity.
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